Product packaging for Carbofuranphenol-3-keto(Cat. No.:CAS No. 17781-16-7)

Carbofuranphenol-3-keto

Cat. No.: B098169
CAS No.: 17781-16-7
M. Wt: 178.18 g/mol
InChI Key: XLZCZWCXCBPEJR-UHFFFAOYSA-N
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Description

Overview of Pesticide Transformation Products in Environmental Contexts

The degradation of pesticides and the subsequent formation of metabolites are influenced by a variety of environmental factors. These include soil type, pH, temperature, moisture levels, and the presence of specific microorganisms. ccme.caupm.edu.my For instance, the breakdown of a pesticide might be accelerated in alkaline conditions or through the action of certain soil bacteria. upm.edu.my The resulting TPs can then be transported through the environment via leaching into groundwater, surface runoff into rivers and lakes, or volatilization into the atmosphere. nih.gov

Contextualization of Carbofuran (B1668357) as a Parent Compound

Carbofuran is a broad-spectrum insecticide and nematicide belonging to the carbamate (B1207046) class of pesticides. upm.edu.myherts.ac.uk It has been widely used in agriculture to control a variety of pests on crops such as corn, potatoes, rice, and soybeans. upm.edu.mytypeset.io Carbofuran is known for its high toxicity to a wide range of organisms, including insects, birds, and mammals. upm.edu.myapecwater.com Due to its high water solubility and mobility in soil, carbofuran has a significant potential to contaminate ground and surface water. upm.edu.myoup.comnih.gov

The primary mode of action for carbofuran is the inhibition of acetylcholinesterase, an essential enzyme in the nervous system. herts.ac.uk Its persistence in the environment can vary, but it is generally not considered to be highly persistent in soil. herts.ac.uk However, its breakdown can lead to the formation of several metabolites, some of which are also of toxicological concern. upm.edu.myjmb.or.kr The main degradation pathways for carbofuran include hydrolysis, oxidation, and microbial degradation. jmb.or.krtandfonline.comnih.gov

Significance of Carbofuranphenol-3-keto as a Key Metabolite and Emerging Contaminant

Among the various metabolites of carbofuran, this compound, also known as 3-ketocarbofuran (B117061) phenol (B47542), is of particular importance. jmb.or.kroup.com This compound is formed through the oxidation and subsequent hydrolysis of carbofuran. jmb.or.krinchem.org Studies have shown that 3-ketocarbofuran, a precursor to this compound, can be as toxic as the parent compound, carbofuran. researchgate.netupm.edu.my

The presence of this compound and other carbofuran metabolites in environmental samples is an indicator of past or present carbofuran contamination. typeset.iooup.com These metabolites are considered "emerging pollutants" because their environmental fate and potential long-term effects are not as well understood as those of the parent compound. typeset.io The detection of these transformation products in various environmental matrices, including soil and water, highlights the need for more comprehensive monitoring and risk assessment strategies that account for the entire suite of pesticide-related compounds. oup.comnih.govnih.gov The development of sensitive analytical methods, such as gas chromatography and high-pressure liquid chromatography, has been crucial for the detection and quantification of carbofuran and its metabolites, including this compound. oup.comnih.govnih.gov

Research Findings on Carbofuran and its Metabolites

FindingDescriptionSource(s)
Degradation Pathways Carbofuran degrades in the environment primarily through hydrolysis and microbial action, forming metabolites such as carbofuran-7-phenol, 3-hydroxycarbofuran (B132532), and 3-ketocarbofuran. jmb.or.krtandfonline.com jmb.or.krtandfonline.com
Metabolite Toxicity Metabolites like 3-hydroxycarbofuran and 3-ketocarbofuran can be as toxic as the parent carbofuran compound. upm.edu.myinchem.orgperegrinefund.org upm.edu.myinchem.orgperegrinefund.org
Environmental Presence Carbofuran and its metabolites, including this compound, have been detected in various environmental compartments such as paddy water and soil. typeset.iotandfonline.comoup.com typeset.iotandfonline.comoup.com
Microbial Degradation Several bacterial and fungal species are capable of degrading carbofuran and its metabolites, offering potential for bioremediation. hibiscuspublisher.comscispace.comnih.govmdpi.comresearchgate.net hibiscuspublisher.comscispace.comnih.govmdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B098169 Carbofuranphenol-3-keto CAS No. 17781-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-2,2-dimethyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(2)9(12)6-4-3-5-7(11)8(6)13-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZCZWCXCBPEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=C(O1)C(=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041556
Record name 7-Hydroxy-2,2-dimethylbenzofuran-3-one
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17781-16-7
Record name 3-Ketocarbofuran phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17781-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-2,2-dimethylbenzofuran-3-one
Source EPA DSSTox
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Record name 7-Hydroxy-2,2-dimethyl-benzofuran-3-one
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Formation and Biotransformation Pathways of Carbofuranphenol 3 Keto

Degradation of Parent Carbofuran (B1668357) Leading to Carbofuranphenol-3-keto

The initial step in the formation of this compound involves the breakdown of the parent carbofuran molecule. This degradation can occur through hydrolysis, photolysis, and microbial biotransformation.

Hydrolytic Degradation Pathways

Hydrolysis is a key abiotic degradation pathway for carbofuran in aqueous environments. The rate of hydrolysis is significantly influenced by pH. Under alkaline conditions, the ester linkage of the carbamate (B1207046) group in carbofuran is susceptible to cleavage, leading to the formation of carbofuran phenol (B47542). This reaction is generally slower in acidic or neutral environments. who.int The persistence of carbofuran in water is, therefore, highly dependent on the pH of the surrounding medium.

Table 1: Hydrolysis Half-life of Carbofuran at Different pH Levels who.int

pHHalf-life (weeks) at 25°C
6.0690
7.08.2
8.01.0

Note: This table is interactive. You can sort the data by clicking on the column headers.

Photolytic Degradation Pathways

Photolysis, or degradation by sunlight, is another important abiotic process that contributes to the breakdown of carbofuran. When exposed to ultraviolet (UV) radiation, carbofuran can undergo cleavage of the carbamate group, yielding carbofuran phenol. dss.go.th Studies have shown that photodecomposition follows first-order reaction kinetics. The presence of dissolved organic matter in water can influence the rate of photolysis, sometimes inhibiting the reaction. dss.go.th

One study investigating the photodegradation of carbofuran on a TiO2 film under UV light determined the rate constant for the initial degradation step to be 2.9 × 10–3 min–1, which corresponds to a half-life of approximately 4 hours under the experimental conditions. scispace.commarquette.edu

Microbial Biotransformation Pathways in Environmental Matrices

Microbial activity plays a crucial role in the degradation of carbofuran in soil and water. A diverse range of microorganisms, including bacteria and fungi, are capable of utilizing carbofuran as a source of carbon and nitrogen. hibiscuspublisher.com The primary microbial degradation pathway involves the hydrolysis of the carbamate bond by a hydrolase enzyme, resulting in the formation of carbofuran phenol and methylamine (B109427). nih.gov

Several bacterial genera have been identified as being capable of degrading carbofuran, including Pseudomonas, Achromobacter, Sphingomonas, and Chryseobacterium. hibiscuspublisher.comnih.gov Fungal degradation can also occur, often initiated by hydroxylation at the three-position of the furan (B31954) ring, followed by oxidation. researchgate.net The rate of microbial degradation can be influenced by factors such as soil type, temperature, moisture, and previous exposure of the soil to carbofuran. who.int

Table 2: Half-life of Carbofuran in Different Soil Types who.intepa.gov

Soil TypeConditionHalf-life (days)
Field Soil-26-110
Flooded Soils-2-86
Laboratory Studies-2-72

Note: This table is interactive. You can sort the data by clicking on the column headers.

Formation of this compound from Intermediate Metabolites

Following the initial degradation of carbofuran, a series of subsequent reactions involving intermediate metabolites lead to the formation of this compound.

Oxidation of 3-Hydroxycarbofuran (B132532) to 3-Ketocarbofuran (B117061)

A key intermediate in the formation of this compound is 3-hydroxycarbofuran. This metabolite is formed through the hydroxylation of the furan ring of carbofuran, a reaction often mediated by microbial enzymes. upm.edu.my Subsequently, 3-hydroxycarbofuran undergoes oxidation to form 3-ketocarbofuran. This oxidation step is a critical part of the metabolic pathway in both soil microorganisms and plants. upm.edu.my

Hydrolysis of 3-Ketocarbofuran to this compound

The final step in the formation of this compound is the hydrolysis of 3-ketocarbofuran. This reaction involves the cleavage of the carbamate ester linkage in the 3-ketocarbofuran molecule. This hydrolytic step results in the formation of this compound, which is also known as 3-keto-7-phenol. upm.edu.my This compound is a recognized environmental transformation product of carbofuran. upm.edu.mynih.gov

Alternative Metabolic Routes to this compound

The formation of this compound, also known as 3-keto-7-carbofuran phenol, is a multi-step process branching from the primary degradation of the parent compound, carbofuran. While the main metabolic pathway involves the oxidation of carbofuran to 3-hydroxycarbofuran and subsequently to 3-ketocarbofuran, alternative routes lead to the formation of the phenolic derivative.

These pathways can be summarized as follows:

Pathway 1: Oxidation followed by Hydrolysis. In this route, carbofuran is first oxidized at the 3-position of the furan ring to form 3-ketocarbofuran. This intermediate is then subjected to hydrolysis of the carbamate ester bond, which cleaves the N-methylcarbamate group, resulting in the formation of 3-keto-7-carbofuran phenol. upm.edu.myupm.edu.my

Pathway 2: Hydrolysis followed by Oxidation. An alternative sequence involves the initial hydrolysis of carbofuran to carbofuran phenol (7-phenolcarbofuran). This is followed by enzymatic oxidation at the 3-position, yielding 3-keto-7-carbofuran phenol. researchgate.net

Pathway 3: From 3-hydroxycarbofuran. The major metabolite, 3-hydroxycarbofuran, can also serve as a precursor. It can be oxidized to 3-ketocarbofuran, which is then hydrolyzed as in Pathway 1. Alternatively, 3-hydroxycarbofuran can be hydrolyzed to 3-hydroxy-7-carbofuran phenol, which is subsequently oxidized to form 3-keto-7-carbofuran phenol. upm.edu.myresearchgate.net

These biotransformation routes highlight the complexity of carbofuran metabolism, where the sequence of oxidation and hydrolysis reactions dictates the specific metabolites formed. The presence of 3-keto-furadan phenol has been confirmed in metabolic studies, for instance, after acid hydrolysis of urine from mammals exposed to carbofuran. nih.gov

Enzymatic and Biochemical Mechanisms in Metabolite Formation

The transformation of carbofuran into its various metabolites, including this compound, is mediated by specific enzymatic systems that differ between microorganisms, vertebrates, and invertebrates.

Role of Microbial Enzymes in Environmental Biotransformation

In soil and aquatic environments, microbial enzymes play a critical role in the degradation of carbofuran. The formation of this compound is a result of a combination of oxidative and hydrolytic enzymatic activities.

Hydrolytic Enzymes: Microbial hydrolases are fundamental in cleaving the carbamate ester bond of carbofuran and its metabolites. This reaction typically yields carbofuran phenol and methylamine. researchgate.net This is a crucial step in pathways leading to the phenolic form of the keto metabolite.

Oxidative Enzymes: Cytochrome P450 monooxygenases are significant in the microbial metabolism of carbofuran. researchgate.net For example, the fungus Trametes versicolor utilizes these enzymes to transform carbofuran into 3-hydroxycarbofuran and 3-ketocarbofuran. researchgate.net The subsequent action of microbial hydrolases on 3-ketocarbofuran would then produce this compound.

The interplay of these enzymatic systems in various microbial species facilitates the complete breakdown of carbofuran in the environment.

Enzyme ClassRole in this compound FormationSource Organism Example
Hydrolases/Esterases Cleavage of the carbamate ester bond to form a phenol group.Bacteria (Novosphingobium sp.), Fungi (Mucor ramannian) researchgate.net
Cytochrome P450 Monooxygenases Oxidation of the furan ring to form the 3-keto group.Fungi (Trametes versicolor) researchgate.net

Enzymatic Reactions in Vertebrate and Invertebrate Metabolism

In vertebrates and invertebrates, the metabolism of carbofuran is primarily a detoxification process occurring in the liver and other tissues.

Vertebrate Metabolism: In mammals, mixed-function oxidases (MFOs), particularly the cytochrome P450 enzyme system found in hepatic microsomes, are the main drivers of carbofuran metabolism. upm.edu.myresearchgate.net These enzymes catalyze the hydroxylation of carbofuran to 3-hydroxycarbofuran, which is the principal metabolite. This is then rapidly oxidized to 3-ketocarbofuran. researchgate.net Subsequent hydrolysis, likely mediated by esterases, cleaves the carbamate linkage to form the corresponding phenols, including 3-keto-7-carbofuran phenol. researchgate.netnih.gov Studies on hepatic microsomes from humans, rats, mice, and other mammals have confirmed the production of 3-ketocarbofuran from the carbofuran pathway. researchgate.net

Invertebrate Metabolism: Insects also metabolize carbofuran through hydroxylation and hydrolysis. scispace.com The primary goal of this metabolism is detoxification, although some metabolites, such as 3-hydroxycarbofuran and 3-ketocarbofuran, retain significant toxicity. upm.edu.my The enzymatic pathways are generally similar to those in vertebrates, involving oxidative and hydrolytic enzymes to break down the parent compound. scispace.com

Metabolite Stability and Further Transformation

The stability of this compound, like its precursors, is influenced by environmental conditions such as pH. Carbofuran itself is known to degrade more rapidly in alkaline environments. upm.edu.my Studies on the basic hydrolysis of carbofuran derivatives have shown that the presence of microheterogeneous media, such as those found in soil colloids, can significantly affect their stability. fao.org

For instance, the decomposition rate of 3-ketocarbofuran was observed to decrease in certain microemulsions, while the hydrolysis of carbofuran and 3-hydroxycarbofuran was enhanced. fao.org This suggests that the local environment plays a crucial role in the persistence of these metabolites. The disappearance of 3-ketocarbofuran in basic media has been studied kinetically, indicating its susceptibility to degradation under alkaline conditions. researchgate.net

Further transformation of this compound would likely involve the opening of the furan ring structure, leading to more polar and less toxic compounds, which is a common fate for benzofuran-based pesticides during microbial degradation. However, specific pathways for the further transformation of this compound are not extensively detailed in the available literature.

Environmental Dynamics and Fate of Carbofuranphenol 3 Keto

Occurrence and Distribution in Diverse Environmental Compartments

The transformation of carbofuran (B1668357) in the environment leads to the formation of several metabolites, including carbofuran-3-keto. The distribution of this compound is widespread, with its detection in water, soil, plants, and animal tissues, highlighting its environmental relevance.

Prevalence in Aquatic Systems (Surface Water, Groundwater)

Carbofuran-3-keto has been detected in various aquatic environments as a result of the degradation of its parent compound, carbofuran. In a study on the photodegradation of carbofuran in paddy water, 3-ketocarbofuran (B117061) was identified as a metabolite, with concentrations ranging from 0.03 to 0.23 ppm. typeset.iojebas.orgresearchgate.netresearchgate.net The degradation rate of carbofuran, and consequently the formation of its metabolites, is influenced by factors such as sunlight. typeset.iojebas.orgresearchgate.netresearchgate.net The half-life of carbofuran in water is significantly affected by pH, being much shorter in alkaline conditions. publications.gc.capic.int For instance, the hydrolysis half-life of carbofuran is approximately 1 week at pH 8.0, compared to 1.9 months at pH 7.0 and significantly longer in acidic conditions. scispace.com This suggests that the potential for carbofuran-3-keto formation from carbofuran hydrolysis is greater in neutral to alkaline waters.

The presence of carbofuran and its metabolites in surface water, particularly in agricultural areas, poses a risk to aquatic organisms. upm.edu.my While specific data on carbofuran-3-keto concentrations in groundwater are less prevalent in the provided search results, the mobility of carbofuran and its metabolites suggests a potential for groundwater contamination. pic.int

Interactive Data Table: Detection of Carbofuran-3-keto in Aquatic Systems

EnvironmentConcentration Range (ppm)Influencing FactorsReference
Paddy Water0.03 - 0.23Sunlight, pH typeset.iojebas.orgresearchgate.netresearchgate.net

Detection in Terrestrial Systems (Soil, Sediment)

In terrestrial environments, carbofuran-3-keto is a recognized degradation product of carbofuran in soil. researchgate.nettaylorfrancis.cominternationalscholarsjournals.com Studies have shown that the dissipation of carbofuran in soil leads to the formation of metabolites, including 3-ketocarbofuran. nih.gov In one study, after 112 days, soil with a history of carbofuran application had 5.84% of the initial carbofuran remaining as 3-ketocarbofuran, while soil with no prior exposure had 16.05% remaining as this metabolite. nih.gov

The major degradation pathway of carbofuran in aerobic soil involves hydroxylation and oxidation to form 3-hydroxycarbofuran (B132532) and 3-ketocarbofuran. fao.org The persistence of these metabolites is influenced by soil properties. For example, in acidic soil, 3-ketocarbofuran was identified as a major degradation product. fao.org The half-life of carbofuran in soil can vary significantly, ranging from 26 to 110 days, depending on factors like pH, soil type, and microbial activity. publications.gc.ca In a water/sediment system under anaerobic conditions, carbofuran primarily converted to its 7-phenol, with a half-life of 120 days, while in an aerobic system at pH 5.4, the half-life was 40 days. fao.org

Interactive Data Table: Carbofuran-3-keto Residues in Soil

Soil History% Remaining as 3-ketocarbofuran (after 112 days)Reference
Prior Carbofuran Exposure5.84% nih.gov
No Prior Carbofuran Exposure16.05% nih.gov

Residues in Plant Matrices

Carbofuran and its metabolites, including 3-ketocarbofuran, can be taken up by plants from the soil. researchgate.nettandfonline.com In cauliflower and Brussels sprouts, carbofuran applied to the soil was metabolized in the foliage to 3-ketocarbofuran and 3-hydroxycarbofuran. tandfonline.com However, no residues of carbofuran or its metabolites were found in the edible parts of these plants, with a detection limit of 0.05 ppm. tandfonline.com

In a study on rice plants, 3-ketocarbofuran phenol (B47542) was the major metabolite found in the soil, while 3-hydroxycarbofuran was the primary metabolite in the shoots. acs.org This indicates that the metabolic pathways and accumulation of carbofuran derivatives can differ between the soil and the plant. Another study on sugarcane found that after application of carbofuran, the residues in the plant consisted of the parent compound and 3-hydroxycarbofuran, but 3-ketocarbofuran was also a target analyte in the study. oup.com In maize forage, 3-ketocarbofuran was identified as a major metabolite in the beans at a longer pre-harvest interval, accounting for 5% of the total radioactive residue. fao.org

Presence in Animal Tissues

The metabolism of carbofuran in animals also leads to the formation of 3-ketocarbofuran. In rats, a major metabolic pathway involves the oxidation of 3-hydroxycarbofuran to 3-ketocarbofuran. inchem.org Analysis of urine from rats treated with carbofuran showed that 3-ketocarbofuran was a significant metabolite. fao.org

In laying hens administered carbofuran, the compound was extensively metabolized, resulting in low residue levels in tissues and eggs. inchem.org While specific levels of 3-ketocarbofuran were not detailed in this particular study, the metabolic pathway is known to include its formation. inchem.org A forensic investigation into vulture deaths in Kenya detected 3-ketocarbofuran in the crop tissue at concentrations ranging from 0.179 to 0.219 mg/kg, indicating exposure to Furadan (a commercial formulation of carbofuran). peregrinefund.org In vitro studies using liver microsomes from various mammal species, including humans, have shown that carbofuran is metabolized to 3-hydroxycarbofuran, which is then oxidized to 3-ketocarbofuran. nih.gov

Environmental Persistence and Degradation Kinetics

The persistence of carbofuran-3-keto in the environment is intrinsically linked to the degradation kinetics of its parent compound, carbofuran, and its own subsequent transformation.

Factors Influencing Degradation Rates (pH, Temperature, Moisture, Microbial Population, Light Exposure)

The degradation of carbofuran, and by extension the formation and persistence of carbofuran-3-keto, is influenced by a multitude of environmental factors. scispace.com

pH: The hydrolysis of carbofuran is highly pH-dependent. It is relatively stable in acidic to neutral conditions but degrades rapidly in alkaline environments. scispace.comupm.edu.myresearchgate.net The half-life of carbofuran in soil has been calculated to be 320 days under acidic conditions and 150 days under alkaline conditions. fao.org In water, the half-life can be as long as 13.3 years at pH 5.0 and 6.0, but only 1 week at pH 8.0. scispace.com

Temperature: Higher temperatures generally increase the rate of carbofuran degradation. scispace.cominra.org.ma The maximum degradation rates have been observed in the range of 27°C to 35°C. scispace.com

Moisture: Soil moisture content is positively related to the degradation of carbofuran. scispace.cominra.org.ma Flooded or moist soil conditions can lead to more rapid degradation compared to drier conditions. internationalscholarsjournals.com

Microbial Population: Soil microorganisms play a crucial role in the degradation of carbofuran. taylorfrancis.cominternationalscholarsjournals.cominra.org.ma Several bacterial strains capable of using carbofuran as a carbon and nitrogen source have been isolated. internationalscholarsjournals.com The rate of degradation is often enhanced in soils with a history of carbofuran application due to the acclimation of microbial populations. nih.gov

Light Exposure: Photolysis, or degradation by sunlight, contributes to the breakdown of carbofuran, particularly in aquatic systems. typeset.iojebas.orgresearchgate.netresearchgate.net A study showed a faster degradation rate of carbofuran in water exposed to sunlight compared to water kept in the dark. typeset.iojebas.orgresearchgate.netresearchgate.net However, photolysis in soil is considered a less significant degradation pathway. pic.int

Interactive Data Table: Factors Influencing Carbofuran Degradation

FactorInfluence on Degradation RateDetailsReference
pH High pH increases degradationHalf-life of 1 week at pH 8 vs. 13.3 years at pH 5-6 in water. scispace.com
Temperature Higher temperature increases degradationMaximum degradation observed between 27°C and 35°C. scispace.com
Moisture Higher moisture increases degradationMore rapid degradation in flooded vs. moist soil. internationalscholarsjournals.com
Microbial Population Active microbial populations increase degradationEnhanced degradation in soils with prior carbofuran exposure. nih.gov
Light Exposure Sunlight increases degradation in waterFaster degradation in sunlit water compared to dark conditions. typeset.iojebas.orgresearchgate.netresearchgate.net

Comparative Persistence Across Different Environmental Media

The persistence of Carbofuranphenol-3-keto, a key degradation product of carbofuran, varies significantly across different environmental matrices such as soil and water. researchgate.netwho.int The degradation of its parent compound, carbofuran, is influenced by factors like pH, temperature, soil type, and microbial activity. who.intikm.org.my

In soil, the formation and subsequent persistence of this compound are linked to the degradation pathways of carbofuran. The major degradation route involves hydroxylation and oxidation to form 3-hydroxycarbofuran and 3-ketocarbofuran. fao.org While carbofuran itself is considered not persistent in soil, its metabolites can exhibit different behaviors. herts.ac.uk Studies have shown that 3-ketocarbofuran is a major but transient metabolite in soil. herts.ac.ukresearchgate.net

In aquatic environments, the persistence of carbofuran and its metabolites is heavily dependent on pH. researchgate.net Carbofuran is stable in acidic water but undergoes hydrolysis as the pH becomes more alkaline. researchgate.net For instance, the hydrolysis half-life of carbofuran in water at 25°C is reported to be 690 weeks at pH 6.0, but this decreases to 8.2 weeks at pH 7.0 and just 1.0 week at pH 8.0. who.int This suggests that in more alkaline water bodies, the degradation of carbofuran to metabolites like this compound and their subsequent breakdown would be more rapid. The aerobic aquatic half-life of carbofuran in a water/sediment system at pH 5.4 was found to be 40 days. fao.org

Mobility and Transport Mechanisms in Environmental Systems

The movement of this compound within and between different environmental compartments is a critical aspect of its environmental fate. Its mobility is largely governed by its leaching potential in soil and its transport dynamics in water.

Leaching Potential and Soil Mobility

This compound is recognized as a transformation product of carbofuran that has the potential to reach aquatic environments from soils. epa.gov The parent compound, carbofuran, has a high potential for leaching to groundwater due to its moderate water solubility. herts.ac.ukperegrinefund.org However, its metabolites can exhibit different mobility characteristics.

Laboratory studies have classified 3-ketocarbofuran as a "transient" compound in terms of leaching, suggesting moderate mobility. researchgate.net In contrast, another major metabolite, 3-hydroxycarbofuran, has been shown to have a non-leaching behavior. researchgate.net In soil column studies, while the parent compound carbofuran was detected in high concentrations in the leachate, its metabolites 3-ketocarbofuran and 3-hydroxycarbofuran were not detected. researchgate.net This could indicate that under certain conditions, these metabolites are either less mobile or degrade before they can be leached.

The mobility of these compounds is also influenced by soil properties. Soils with high organic matter and clay content tend to slow down the movement of water, which can increase the adsorption of pesticides and their metabolites, thereby reducing their mobility. ikm.org.myhibiscuspublisher.com

Groundwater Ubiquity Score (GUS) for Carbofuran and its Metabolites

The GUS index is used to estimate the leaching potential of pesticides. A GUS value >2.8 indicates a high leaching potential, while a value <1.8 suggests a low potential. Compounds with GUS values between 1.8 and 2.8 are considered to have a transient leaching potential.

CompoundGUS IndexLeaching Potential ClassificationReference
CarbofuranHighLeacher researchgate.net
3-KetocarbofuranTransientTransient researchgate.net
3-HydroxycarbofuranLowNon-leacher researchgate.net

Transport Dynamics in Water Bodies

Once in water bodies, the transport of this compound is influenced by water flow, partitioning between water and sediment, and further degradation. The parent compound, carbofuran, has a high water solubility, which facilitates its transport in surface and groundwater. upm.edu.myperegrinefund.org Runoff from agricultural fields is a significant pathway for the entry of carbofuran and its metabolites into aquatic systems. researchgate.netperegrinefund.org

The degradation of carbofuran in aquatic systems is considered to be relatively rapid. fao.org An aquatic field dissipation study showed a half-life of less than 10 days for carbofuran in rice paddy water, suggesting that the transfer via irrigation water may not be a major long-term concern. fao.org However, the presence of its metabolites, including 3-ketocarbofuran, in water samples from rivers, ponds, and dams indicates their transport from application sites. peregrinefund.org

Bioavailability and Environmental Uptake Mechanisms

The bioavailability of this compound determines its potential for uptake by organisms and subsequent ecological effects. The bioavailability of pesticide residues in soil can be influenced by their binding to soil organic matter. researchgate.net

Research on carbofuran has shown that a portion of its residues can become bound to soil particles, which can reduce their immediate bioavailability. researchgate.net However, these bound residues can be released over time, potentially becoming available for uptake by plants and other organisms. researchgate.net The distribution of carbofuran residues within different soil organic matter fractions, such as fulvic and humic acids, can affect their movement and bioavailability in the soil. researchgate.net

The parent compound, carbofuran, is readily taken up by plant roots from soil and water and is then translocated, primarily to the leaves. who.int The main metabolite found in plants is 3-hydroxycarbofuran. who.int While the bioaccumulation potential of carbofuran and its metabolites is generally considered low, their presence in plant tissues confirms their uptake from the environment. peregrinefund.orgcabidigitallibrary.org

Ecotoxicological and Toxicological Assessment of Carbofuranphenol 3 Keto

Comparative Toxicity Profiling with Parent Carbofuran (B1668357) and Other Metabolites

The toxicity of carbofuran is not solely attributed to the parent compound; its metabolites, including 3-ketocarbofuran (B117061), 3-hydroxycarbofuran (B132532), and carbofuranphenol, also contribute to its biological activity. upm.edu.mynih.gov Studies have shown that 3-ketocarbofuran and 3-hydroxycarbofuran are nearly as toxic as the parent carbofuran. upm.edu.myupm.edu.my In contrast, carbofuran phenol (B47542) is significantly less toxic. upm.edu.myupm.edu.my

The conversion of carbosulfan, another carbamate (B1207046) insecticide, first to carbofuran and then to its metabolites like 3-hydroxycarbofuran and 3-ketocarbofuran, highlights a critical aspect of pesticide toxicology: the potential for a less toxic parent compound to be transformed into more toxic byproducts in the environment. scielo.br This metabolic activation underscores the importance of evaluating the entire suite of metabolites when assessing the environmental risk of a pesticide.

Research indicates that while carbofuran and its metabolite carbofuranphenol did not show significant toxicity in certain tests, 3-ketocarbofuran, along with 3-hydroxycarbofuran and nitrosocarbofuran, are considered potential mutagens. nih.gov The formation of these metabolites can be influenced by environmental factors such as temperature and soil moisture, which can affect the rate of degradation of carbofuran. scispace.com

Comparative Toxicity of Carbofuran and its Metabolites

Compound Relative Toxicity Reference
Carbofuran High upm.edu.my
3-Ketocarbofuran High (nearly as toxic as carbofuran) upm.edu.my
3-Hydroxycarbofuran High (nearly as toxic as carbofuran) upm.edu.my
Carbofuran Phenol Significantly less toxic upm.edu.myupm.edu.my
Nitrosocarbofuran Potential mutagen nih.gov

Mechanisms of Cellular and Molecular Perturbations

Genotoxic Potential and DNA Damaging Effects

A genotoxin is a substance that can cause damage to DNA or chromosomes, potentially leading to mutations or cancer. nih.gov Several studies have investigated the genotoxic potential of carbofuran and its metabolites.

In a study using the single-cell gel electrophoresis (SCGE) assay, also known as the comet assay, 3-ketocarbofuran was found to cause significant DNA migration in mouse peripheral blood lymphocytes, indicating DNA damage. nih.gov However, it did not induce the formation of micronuclei, which are small nuclei that form due to chromosome fragments or whole chromosomes being left behind during cell division. nih.gov This suggests that while 3-ketocarbofuran can cause primary DNA damage, it may not necessarily lead to chromosomal breaks or loss. nih.gov

In contrast, the parent compound carbofuran and its metabolite carbofuranphenol showed negative results in both the micronucleus test and the SCGE assay in the same study. nih.gov Another metabolite, 3-hydroxycarbofuran, was found to be positive in both tests, indicating its potential to cause both DNA damage and chromosomal aberrations. nih.gov These findings highlight the differential genotoxic potential among carbofuran metabolites.

Investigated Biochemical and Physiological Disruptions

The primary mechanism of toxicity for carbofuran and its active metabolites is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. nih.gov However, research has also pointed to other biochemical and physiological disruptions.

Chronic exposure to carbofuran has been shown to induce oxidative stress, leading to increased lipid peroxidation and alterations in glutathione (B108866) levels in rats. nih.gov While the direct effects of 3-ketocarbofuran on these specific pathways are less documented, its structural similarity to carbofuran suggests a potential for similar disruptive effects. The formation of 3-ketocarbofuran phenol is a result of the metabolic breakdown of carbofuran. epa.gov

Ecotoxicological Endpoints and Risk to Non-Target Organisms

The presence of carbofuran and its metabolites in the environment poses a risk to a variety of non-target organisms. The European Food Safety Authority (EFSA) has raised concerns regarding the risk assessment for birds, mammals, aquatic organisms, bees, non-target arthropods, earthworms, and other soil organisms due to insufficient data on the ecotoxicological effects of carbofuran and its metabolites. pic.int

Impacts on Aquatic Biota

Carbofuran and its degradation products, including 3-ketocarbofuran and 3-hydroxycarbofuran, are of concern for aquatic ecosystems. epa.gov These compounds can enter waterways through runoff from treated agricultural areas. epa.gov Studies have shown that carbofuran is toxic to fish and aquatic invertebrates at low concentrations. upm.edu.my While specific toxicity data for 3-ketocarbofuran phenol on a wide range of aquatic organisms is limited, the known toxicity of its precursor, 3-ketocarbofuran, suggests a potential risk. The persistence and mobility of these compounds in soil and water contribute to the long-term risk to aquatic life. pic.int

Ecotoxicological Concerns for Aquatic Environments

Factor Concern Reference
Contamination Source Runoff from agricultural fields epa.gov
Toxicity High for fish and aquatic invertebrates upm.edu.my
Persistence Potential for long-term presence in water and sediment pic.int
Key Metabolites of Concern 3-ketocarbofuran, 3-hydroxycarbofuran epa.gov

Effects on Terrestrial Invertebrates and Soil Organisms

Soil-dwelling organisms are directly exposed to carbofuran and its metabolites. scispace.com The degradation of carbofuran in soil leads to the formation of 3-ketocarbofuran and carbofuran phenol. researchgate.net Concerns have been raised about the risks to soil macro-organisms such as earthworms and other non-target arthropods. pic.int Pesticides, in general, have been shown to have negative impacts on a wide range of soil invertebrates, affecting their mortality, abundance, behavior, and reproduction. frontiersin.org Given that 3-ketocarbofuran is a significant metabolite of carbofuran in soil, its potential impact on these organisms warrants further investigation. researchgate.net

Concerns for Vertebrate Wildlife

Carbofuranphenol-3-keto, also known as 3-ketocarbofuran, is a primary degradation product of carbofuran. hpc-standards.com Its presence in the environment raises significant concerns for the health and safety of vertebrate wildlife. The metabolite, along with 3-hydroxycarbofuran, is considered to be as toxic as the parent compound, carbofuran. peregrinefund.org This high toxicity is a major factor in incidents of wildlife poisoning.

Studies have shown that 3-ketocarbofuran exhibits moderate to high toxicity in various non-target organisms, including aquatic species. cymitquimica.com The European Food Safety Authority (EFSA) has expressed concerns regarding the risk assessment for birds, mammals, and aquatic organisms due to insufficient data to fully evaluate the ecotoxicological effects of carbofuran and its metabolites. pic.int

Forensic analysis in cases of wildlife mortality has identified 3-ketocarbofuran as crucial evidence. For instance, in vulture poisoning incidents in Kenya, significant levels of 3-ketocarbofuran and 3-hydroxycarbofuran were detected in the birds' crops, definitively indicating exposure to carbofuran-based pesticides. peregrinefund.org The concentration of these metabolites was high enough to be considered the cause of death. peregrinefund.org

The metabolic pathway involves the oxidation of 3-hydroxycarbofuran to 3-ketocarbofuran. scispace.com While 3-ketocarbofuran can be rapidly hydrolyzed to the less toxic 3-ketocarbofuran phenol, its transient presence is still a major toxicological concern. scispace.com The parent compound, carbofuran, is known to be extremely toxic to both mammals and aquatic animals. researchgate.net

Table 1: Documented Wildlife Exposure to Carbofuran Metabolites

Species Compound Detected Tissue/Matrix Findings Reference
African White-backed Vulture (Gyps africanus) 3-ketocarbofuran Crop Contents 0.179–0.219 mg/kg peregrinefund.org
African White-backed Vulture (Gyps africanus) 3-hydroxycarbofuran Crop Contents 0.081–0.093 mg/kg peregrinefund.org

Human Health Implications of Exposure to this compound

Contribution of Metabolite Exposure to Overall Risk Assessment

The assessment of risks to human health from carbofuran exposure must account for its metabolites, as they can be as toxic as the parent compound. peregrinefund.org Regulatory bodies recognize the importance of including these metabolites in risk assessments. For example, the residue definition for determining the safety of water includes carbofuran, 3-hydroxycarbofuran, and 3-keto-carbofuran. pic.int

The presence of these toxic metabolites provides critical forensic evidence in poisoning cases and is integral to understanding the total toxic load. peregrinefund.org While some research suggests that certain carbofuran metabolites are significantly less toxic than the parent compound, the primary oxidative metabolites, 3-hydroxycarbofuran and 3-ketocarbofuran, are generally considered to have comparable toxicity. peregrinefund.orgpublications.gc.ca The rapid formation and subsequent metabolism of these compounds are key aspects of their in vivo disposition. publications.gc.ca Therefore, monitoring for these metabolites is essential for a comprehensive evaluation of exposure and risk. hpc-standards.com

Identification of Biomarkers for Exposure and Effect

The detection of carbofuran and its principal metabolites, including 3-ketocarbofuran, in biological and environmental samples serves as a definitive biomarker of exposure. peregrinefund.orgpic.int Advanced analytical methods are available to monitor these compounds in various matrices such as food, water, soil, and body fluids and tissues. pic.intresearchgate.net

In addition to being a biomarker of exposure, the physiological effects of these compounds can serve as biomarkers of effect. Carbofuran and its toxic metabolites act by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system. mmsl.cz The level of AChE inhibition in blood can, therefore, be used as a biomarker to gauge the toxic effect of the exposure. mmsl.cz In rats, maximum inhibition of blood cholinesterases was observed 0.5–1 hour after oral exposure to carbofuran, with activity returning to normal levels within a day, indicating a relatively low toxicity burden from accidental exposure in vertebrates. mmsl.cz The half-life of 3-hydroxycarbofuran in mammalian systems is approximately twice as long as that of the parent carbofuran molecule, making its detection in plasma and urine a key indicator of exposure. publications.gc.ca

Structure-Activity Relationships in Metabolite Toxicity

The toxicity of carbofuran and its metabolites is directly linked to their chemical structure. The mode of action for this family of compounds is the inhibition of acetylcholinesterase, which is facilitated by the carbamate functional group. cymitquimica.commmsl.cz

The metabolic transformation of carbofuran to 3-hydroxycarbofuran and subsequently to 3-ketocarbofuran does not eliminate its toxic action. peregrinefund.org Both 3-hydroxycarbofuran and 3-ketocarbofuran retain the carbamate moiety, allowing them to inhibit acetylcholinesterase with a potency similar to the parent compound. peregrinefund.orgpublications.gc.ca

The detoxification pathway involves the hydrolysis of the carbamate ester linkage. scispace.compublications.gc.ca In the case of 3-ketocarbofuran, it is rapidly hydrolyzed to 3-ketocarbofuran phenol. scispace.com This hydrolysis removes the carbamate group, resulting in a compound with significantly lower toxicity because it can no longer effectively inhibit acetylcholinesterase. scispace.com This relationship underscores that the presence of the intact carbamate functional group is the primary determinant of the neurotoxic effects observed with carbofuran and its active metabolites.

Advanced Analytical Methodologies for Detection and Quantification of Carbofuranphenol 3 Keto

Optimized Extraction and Sample Preparation Techniques for Complex Matrices

The accurate quantification of Carbofuranphenol-3-keto, also known as 3-keto-7-phenol, from intricate environmental and biological samples necessitates robust extraction and cleanup procedures. The choice of technique is contingent on the sample matrix, the required detection limits, and the analytical instrumentation employed.

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of this compound from aqueous samples like rice paddy water. oup.com C18 cartridges are commonly used, where the sample is passed through the sorbent, which retains the analyte. oup.com The analyte is then eluted with a solvent mixture, such as methanol-water, preparing it for chromatographic analysis. oup.com For more complex samples, such as agricultural commodities, a tandem SPE approach using both SCX (Strong Cation Exchange) and C18 cartridges may be employed after an initial acid hydrolysis step. epa.govepa.gov In this procedure, residues are eluted with a solution like 5% ethanol (B145695) in dichloromethane. epa.govepa.gov

Liquid-Liquid Extraction (LLE) is another fundamental technique. Following incubation, culture samples for metabolite analysis can be extracted with dichloromethane. The organic phase is then dehydrated, evaporated to dryness, and redissolved in a suitable solvent for further purification, for instance by silica (B1680970) gel column chromatography. jmb.or.kr

Pressurized Liquid Extraction (PLE) has been effectively used for extracting this compound and other carbofuran (B1668357) metabolites from food matrices like oranges, potatoes, and rice. nih.govresearchgate.net This method uses elevated temperatures and pressures to achieve rapid and efficient extractions. nih.govresearchgate.net

A common challenge in analyzing phenolic metabolites like this compound is their presence as conjugates in biological systems. Therefore, an acid hydrolysis step is often integrated into the sample preparation protocol to cleave these conjugates and release the free metabolite for analysis. epa.govepa.govfao.org This is particularly important for ensuring the total residue is quantified. fao.org

For GC analysis, derivatization is a critical step to increase the volatility and thermal stability of the phenolic metabolites. A frequently used agent is pentafluorobenzyl bromide (PFBB), which reacts with the phenol (B47542) group. epa.govepa.gov Another agent, trifluoroacetic acid anhydride (B1165640), is used to create volatile derivatives for GC-tandem mass spectrometry analysis. researchgate.net

The following table summarizes various extraction and preparation techniques for this compound and related metabolites.

TechniqueMatrixKey StepsPurposeSource(s)
Solid-Phase Extraction (SPE) Rice Paddy WaterConcentration on C18 cartridge; elution with methanol-water.Cleanup and enrichment. oup.com
Tandem SPE Agricultural CommoditiesAcid hydrolysis; application to tandem SCX-C18 cartridge; elution with ethanol/DCM.Cleanup for carbamate (B1207046) and phenol fractions. epa.govepa.gov
Pressurized Liquid Extraction (PLE) Food (Oranges, Potatoes, Rice)Extraction with solvent at elevated temperature and pressure.Efficient extraction from solid matrices. nih.govresearchgate.net
Liquid-Liquid Extraction (LLE) Culture SamplesExtraction with dichloromethane; evaporation and redissolving.Isolation of metabolites from liquid cultures. jmb.or.kr
Derivatization General (for GC)Reaction with pentafluorobenzyl bromide (PFBB) or trifluoroacetic acid anhydride.Increase volatility for GC analysis. epa.govepa.govresearchgate.net

Chromatographic Separation Technologies

Chromatography is the cornerstone for separating this compound from its parent compound and other metabolites within a sample extract before detection. The two primary techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Applications

GC is a powerful technique for the analysis of volatile compounds. For phenolic metabolites of carbofuran, including this compound, a derivatization step is mandatory to make them suitable for GC analysis. epa.govepa.gov

A common method involves derivatizing the phenolic metabolites with pentafluorobenzyl bromide (PFBB). epa.govepa.gov The resulting derivatives are then analyzed using a GC system, often equipped with a mass selective detector (MSD) for definitive identification and quantification. epa.govepa.gov The use of a capillary column, such as one with a cross-linked dimethyl silicone phase, is typical for these separations. fao.org Another approach uses trifluoroacetic acid anhydride for derivatization, followed by GC-tandem mass spectrometry (GC-MS/MS) analysis, which offers high specificity and sensitivity for detecting metabolites in complex biological matrices like human plasma. researchgate.net

The table below outlines typical parameters for GC analysis.

ParameterSpecificationPurposeSource(s)
Derivatization Agent Pentafluorobenzyl bromide (PFBB)To make phenolic metabolites volatile. epa.govepa.gov
Detector Mass Selective Detector (MSD or MS)Provides mass information for identification and quantification. epa.govepa.govfao.org
Column Cross-linked dimethyl silicone capillary columnHigh-resolution separation of analytes. fao.org
Injection Mode SplitlessTo enhance sensitivity for trace-level analysis. fao.orgtypeset.io

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like carbamates and their phenolic metabolites, often without the need for derivatization. oup.comfao.orgpublications.gc.ca

Reverse-phase HPLC is the most common mode used for this purpose. oup.comfao.org In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. oup.comjmb.or.kr Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of multiple metabolites with different polarities. jmb.or.kr

Detection in HPLC can be achieved using a wavelength-programmable ultraviolet (UV) detector or, for higher sensitivity and specificity, a fluorescence detector following post-column derivatization. oup.comepa.govfao.org The post-column reaction converts the separated carbamates into fluorescent derivatives, allowing for very low detection limits. fao.org For forensic analysis of carbofuran and its metabolites in tissues, HPLC is a reliable method, with quantification based on comparing retention times and peak areas with those of pure standards. peregrinefund.org

Liquid Chromatography (LC)

Liquid chromatography (LC) is the broader analytical technique that encompasses HPLC. phenomenex.com It separates components in a mixture by passing them through a column containing a stationary phase, carried by a liquid mobile phase. phenomenex.com For the analysis of this compound, reverse-phase LC is the dominant separation mechanism. oup.comfao.org This approach effectively separates the various carbofuran metabolites, such as 3-hydroxycarbofuran (B132532), 3-ketocarbofuran (B117061), and the various phenolic forms, based on their differential partitioning between the hydrophobic stationary phase and the polar mobile phase. oup.comnih.gov The versatility of LC allows it to be coupled with highly specific detectors like mass spectrometers, providing a powerful tool for both separation and identification. nih.govresearchgate.net

Spectrometric Detection and Identification Methods

While chromatography separates the components of a mixture, spectrometry is required for their definitive identification and quantification.

Mass Spectrometry (MS and MS/MS) for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with a chromatographic system (GC-MS or LC-MS), is the gold standard for the identification and quantification of this compound. epa.govnih.govfao.org MS provides information about the mass-to-charge ratio of ions, which is a highly specific characteristic of a compound.

In GC-MS methods, after separation on the GC column, the derivatized analytes enter the mass spectrometer. Detection can be performed in mass-selective mode, monitoring for the specific molecular ions of the derivatives of this compound and other phenols. fao.org

LC-MS, and its more advanced form, tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity and specificity. One powerful configuration is Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QqTOF-MS). nih.govresearchgate.net This technique provides high-resolution mass accuracy, which allows for the unequivocal identification of target compounds like this compound in complex food matrices. nih.govresearchgate.net Tandem MS (MS/MS) further enhances selectivity by isolating a specific parent ion and fragmenting it to produce characteristic product ions, which are then detected. This process, known as multiple reaction monitoring (MRM), is used in UPLC-MS/MS methods to achieve very low limits of quantification, for instance, down to 2 ng/g in liver tissue for related metabolites.

The table below details key aspects of mass spectrometric methods.

TechniqueIonization ModeApplicationKey AdvantageSource(s)
GC-MS Electron Ionization (EI)Analysis of derivatized phenolic metabolites.Confirmatory identification via mass spectra. epa.govepa.govfao.org
LC-QqTOF-MS Positive Ion ModeIdentification and quantification in food.High mass accuracy for unequivocal identification. nih.govresearchgate.net
UPLC-MS/MS Electrospray Ionization (ESI)Trace-level quantification in biological tissues.High sensitivity and specificity via MRM.
LC-MS Positive Ion ModeIdentification of degradation products.Direct coupling with LC for non-volatile compounds. jmb.or.kr

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including pesticide metabolites. While specific ¹H-NMR and ¹³C-NMR spectral data for carbofuran-3-keto are not extensively detailed in publicly available research literature, the general principles of NMR would be applied for its structural confirmation. Commercial analytical standards of carbofuran-3-keto are verified for identity using NMR, confirming its suitability for this technique. sigmaaldrich.com

The process of structural elucidation for a compound like carbofuran-3-keto would involve dissolving a purified sample in a deuterated solvent and acquiring one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

¹H-NMR would identify the number and types of protons, their chemical environments, and their coupling relationships. Key signals would be expected for the aromatic protons on the benzofuran (B130515) ring, the gem-dimethyl protons, and the N-methyl protons of the carbamate group.

¹³C-NMR would provide information on the carbon skeleton, with distinct signals for the carbonyl carbon of the keto group, the carbonyl carbon of the carbamate, aromatic carbons, and the aliphatic carbons of the dimethyl and N-methyl groups.

2D-NMR experiments would be crucial to connect the proton and carbon frameworks, confirming the precise connectivity and finalizing the structural assignment. For instance, HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds, confirming the placement of the keto group at the 3-position and the carbamate moiety at the 7-position.

Researchers have successfully used NMR to identify related carbofuran degradation products, demonstrating the technique's utility in this field. jmb.or.kroup.com

Fluorescence Detection Principles

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used, highly sensitive, and selective method for the analysis of carbamate pesticides and their metabolites, including carbofuran-3-keto. The principle of this method does not rely on the native fluorescence of the target analyte but rather on a post-column derivatization process. edpsciences.orgshimadzu.com

The common procedure involves the following steps:

Separation: The sample extract is injected into an HPLC system, typically with a reversed-phase column (e.g., C8 or C18), which separates the different components of the mixture. researchgate.net

Post-Column Hydrolysis: After the analytical column, the eluent is mixed with a strong base (e.g., sodium hydroxide) and heated. This alkaline hydrolysis breaks down the N-methylcarbamate structure of carbofuran-3-keto, releasing methylamine (B109427). edpsciences.org

Derivatization: The flow is then merged with a solution of a fluorogenic labelling reagent, most commonly o-phthalaldehyde (B127526) (OPA) and a thiol-containing compound like 2-mercaptoethanol (B42355) (2-ME) or 3-mercaptopropionic acid. edpsciences.orgresearchgate.net

Detection: The OPA reacts with the liberated methylamine in the presence of the thiol to form a highly fluorescent isoindole derivative. edpsciences.org This derivative is then detected by the fluorescence detector, which measures the intensity of light emitted at a specific wavelength (e.g., 455-465 nm) after excitation at another specific wavelength (e.g., 330-340 nm). edpsciences.org

This post-column derivatization technique provides excellent selectivity, as only compounds that can hydrolyze to yield a primary amine will produce a fluorescent signal, significantly reducing matrix interference. shimadzu.com

Method Validation Parameters and Quality Control in Environmental and Biological Studies

To ensure the reliability and accuracy of analytical data, methods for detecting carbofuran-3-keto must be rigorously validated. Key parameters include the limits of detection and quantification, recovery, and reproducibility.

Determination of Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are crucial for determining the suitability of a method for trace-level analysis in environmental and food samples. Various analytical techniques have established different LODs and LOQs for carbofuran-3-keto and related compounds.

Assessment of Recovery and Reproducibility

Recovery studies are performed to assess the efficiency of an analytical method by measuring the amount of analyte retrieved from a sample matrix after the entire analytical procedure. Reproducibility, often expressed as the relative standard deviation (RSD), measures the precision of the method over different runs or laboratories. Acceptable recovery is typically in the range of 70-120%, with an RSD of ≤20%.

Innovations in High-Throughput and Trace Analysis

Recent advancements in analytical chemistry have focused on developing faster, more efficient, and more sensitive methods for pesticide residue analysis, enabling high-throughput screening and the detection of trace-level contaminants.

High-Throughput Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis in food and environmental samples. acs.orgnih.gov It simplifies the extraction and cleanup process, allowing for rapid sample turnover. Other advanced techniques like Pressurized Liquid Extraction (PLE) also offer efficient extraction from solid matrices.

Advanced Chromatographic and Detection Systems:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes, resulting in faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. elsevier.com

Tandem Mass Spectrometry (MS/MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide analysis. It offers exceptional selectivity and sensitivity, allowing for the simultaneous quantification and confirmation of multiple analytes in complex matrices. acs.org

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide high mass accuracy, which is invaluable for identifying unknown transformation products and confirming the identity of target compounds with high confidence. nih.gov LC-Q-TOF/MS is a powerful tool for both targeted and non-targeted screening of pesticide residues.

Capillary Electrophoresis (CE): Techniques like Micellar Electrokinetic Chromatography (MEKC) offer very high separation efficiency and can be coupled with innovative detection schemes, such as on-column thermal decomposition and derivatization for fluorescence detection, providing a simplified and effective alternative to HPLC for some applications.

These innovations collectively enhance the capability of laboratories to monitor for carbofuran-3-keto and other pesticide residues at increasingly lower levels, contributing to better protection of public health and the environment.

Remediation and Mitigation Strategies for Carbofuranphenol 3 Keto Contamination

Bioremediation Approaches for Environmental Cleanup

Bioremediation harnesses the power of living organisms to break down or neutralize pollutants. For carbofuranphenol-3-keto, both microorganisms and plants show promise in cleaning up contaminated environments.

Microbial Degradation Technologies

Microbial communities are crucial in the breakdown of carbofuran (B1668357) and its metabolites. Aerobic microorganisms, in particular, utilize enzymes like monooxygenases and dioxygenases to oxidize and degrade these organic compounds. upm.edu.my Several bacterial strains have been identified for their ability to degrade carbofuran and its byproducts.

Specific bacterial strains, such as those from the genera Pseudomonas, Sphingomonas, Achromobacter, Arthrobacter, and Novosphingobium, have demonstrated the ability to degrade carbamate (B1207046) pesticides. researchgate.netcsic.es For instance, Novosphingobium sp. strain FND-3 has shown a high degradation rate for carbofuran. oup.comoup.com Similarly, Sphingomonas sp. strain SB5 can degrade carbofuran to a novel metabolite. oup.com Research has also highlighted the carbofuran-degrading potential of Chryseobacterium sp. BSC2-3, which transforms carbofuran into 3-hydroxycarbofuran (B132532). nih.gov The degradation process often involves the hydrolysis of the methylcarbamate linkage, a key step in detoxification. oup.com

The following table summarizes the degradation capabilities of some of these microbial strains:

Microbial StrainDegraded Compound(s)Key FindingsReference
Novosphingobium sp. FND-3Carbofuran, Carbaryl, Isoprocarb, MetolcarbHigh carbofuran degradation rate of 28.6 mg/L/h. oup.comoup.com
Sphingomonas sp. SB5Carbofuran, Carbofuran-7-phenolDegrades carbofuran to 2-hydroxy-3-(3-methlypropan-2-ol)phenol. jmb.or.kr
Chryseobacterium sp. BSC2-3CarbofuranExtracellularly transforms carbofuran into 3-hydroxycarbofuran. nih.gov
Burkholderia sp. PCL3CarbofuranBioaugmentation significantly enhanced carbofuran degradation in soil. nih.gov
White-Rot Fungi (Phlebia sp., Irpex lacteus)CarbofuranImmobilized on corn stover, achieved up to 74.35% degradation. pjoes.com

Phytoremediation Potential in Contaminated Sites

Phytoremediation utilizes plants to remove, degrade, or contain environmental contaminants. Plants can absorb carbofuran and its metabolites, including this compound, from the soil through their roots. wikipedia.org Once absorbed, these compounds are translocated to other parts of the plant, such as the shoots and leaves, where they can be metabolized. nih.govupdatepublishing.com

Studies on maize plants have shown that while carbofuran primarily accumulates in the roots, its more soluble metabolites, like 3-hydroxycarbofuran, can be transported to the shoots and leaves. nih.gov Similarly, in black pepper plants, absorbed carbofuran is mainly translocated to the leaves and stems. updatepublishing.com Rice plants have also been shown to take up carbofuran residues from the soil. acs.org This uptake and subsequent metabolism within the plant tissues form the basis of phytoremediation for carbofuran-contaminated sites.

Advanced Oxidation Processes for Metabolite Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation. nycu.edu.tw These processes generate highly reactive hydroxyl radicals (•OH) that can break down complex organic molecules like this compound into less harmful substances. nycu.edu.tw

Several AOPs have been investigated for the degradation of carbofuran, including:

Fenton and Photo-Fenton Processes: These methods use iron salts and hydrogen peroxide to generate hydroxyl radicals. The Fenton process has been shown to effectively degrade carbofuran, with over 90% removal achieved under certain conditions. nycu.edu.twresearchgate.net

Ozonation: Ozone (O3) is a powerful oxidant that can degrade carbofuran. nycu.edu.tw The combination of ozone with hydrogen peroxide can further enhance the production of hydroxyl radicals. gnest.org

Photocatalysis: This process uses a photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), and a light source (like UV light) to generate oxidizing agents. cabidigitallibrary.org Studies have demonstrated that TiO2 photocatalysis can lead to almost complete removal of carbofuran within a couple of hours. cabidigitallibrary.orgmdpi.com

Ultrasonication: The application of ultrasound can also induce the degradation of carbofuran. nycu.edu.tw

Research has shown that combining different AOPs, such as ultrasound with the Fenton process, can significantly increase the degradation efficiency of carbofuran, achieving over 99% removal in a short time. nycu.edu.tw While AOPs are effective in degrading the parent compound, it is crucial to consider the formation and subsequent breakdown of toxic intermediates. mdpi.com

Adsorption and Filtration Technologies for Water Treatment

Adsorption and filtration are widely used physical methods for removing contaminants from water. These technologies are effective in treating water contaminated with carbofuran and its metabolites.

Activated carbon is a highly effective adsorbent for removing carbofuran from drinking water, with reported removal efficiencies of 99.9%. publications.gc.ca The porous structure of activated carbon provides a large surface area for the adsorption of organic molecules. Other materials, such as zeolites, are also used in adsorption processes. researchgate.net

Filtration methods, particularly reverse osmosis, are also expected to be effective in removing carbofuran from water. publications.gc.ca Reverse osmosis uses a semi-permeable membrane to separate water molecules from dissolved salts and other impurities.

Development of Integrated Remediation Strategies

Given the complexity of environmental contamination, integrated remediation strategies that combine different approaches are often more effective than single technologies. nih.gov For instance, combining bioremediation with chemical oxidation has shown synergistic effects, leading to higher removal rates of pollutants. mdpi.com

An integrated approach could involve the initial use of AOPs to break down the highly toxic parent compound and its immediate metabolites into more biodegradable intermediates. This can be followed by bioremediation, where microorganisms further degrade these simpler compounds. This sequential treatment can be more cost-effective and environmentally friendly than relying solely on chemical or physical methods. The development of such integrated strategies is a key area of ongoing research to ensure the sustainable and thorough remediation of sites contaminated with carbofuran and its persistent metabolites like this compound.

Regulatory Frameworks and Risk Assessment of Carbofuranphenol 3 Keto

Environmental Risk Assessment Methodologies Incorporating Metabolite Toxicity and Fate

Comprehensive environmental risk assessments for pesticides like carbofuran (B1668357) must consider the toxicity and environmental behavior of its metabolites. Methodologies for such assessments are tiered, often starting with basic data on the parent compound and progressively incorporating more complex information, including the properties of its metabolites.

The risk assessment process combines exposure analysis with toxicity analysis. epa.gov For carbofuran and its metabolites, this means evaluating their potential to cause harm to non-target organisms and estimating their concentrations in various environmental compartments. epa.gov

Key considerations in the environmental risk assessment of carbofuranphenol-3-keto include:

Environmental Fate: The persistence and mobility of carbofuran and its metabolites in soil and water are crucial for determining exposure levels. Carbofuran is known to be mobile in soil and can leach into groundwater. epa.govwho.int The degradation of carbofuran in the environment leads to the formation of metabolites like this compound, and their subsequent fate and transport must be modeled and monitored. epa.govwho.intjebas.org Factors such as soil type, pH, temperature, and microbial activity influence the rate of degradation. scispace.comwho.int

Risk assessments often utilize models to predict estimated environmental concentrations (EECs) of pesticides and their metabolites in different environmental media. epa.gov These EECs are then compared to toxicological endpoints (e.g., LD50 values) to determine the level of risk to various organisms.

International and National Regulatory Status and Guidelines Concerning Carbofuran Metabolites

The regulatory status of carbofuran and, by extension, its metabolites like this compound, has seen significant changes over the years, with many countries moving towards stricter controls or outright bans.

International Bodies: The World Health Organization (WHO) and the Food and Agriculture Organization (FAO) of the United Nations, through the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), have evaluated carbofuran and its metabolites on multiple occasions. inchem.orgwho.intinchem.orgwho.int These evaluations provide scientific advice on acceptable daily intakes (ADIs) and maximum residue limits (MRLs) for pesticides in food. The JMPR's assessments consider the toxicity of metabolites in setting these health-based guidance values.

Canada: Health Canada's Pest Management Regulatory Agency (PMRA) has re-evaluated carbofuran and proposed the phase-out of all its uses due to unacceptable risks to human health and the environment. publications.gc.ca The Canadian drinking water guideline for carbofuran is 0.09 mg/L. publications.gc.cacanada.ca

European Union: The EU has banned the use of carbofuran. wikipedia.org The European Food Safety Authority (EFSA) plays a key role in the peer review of pesticide risk assessments, including those for substances that metabolize to carbofuran. ppqs.gov.in

United States: The U.S. EPA has also taken steps to ban carbofuran. wikipedia.org The reregistration eligibility decision for carbofuran involved a comprehensive review of its risks, including those posed by its metabolites. epa.gov

Future Directions in Metabolite-Specific Regulatory Science

The field of regulatory science is continuously evolving to better address the complexities of pesticide metabolism and its implications for risk assessment. Future directions in metabolite-specific regulatory science are likely to focus on several key areas:

Advanced Analytical Techniques: The development and application of more sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), will continue to improve the detection and quantification of pesticide metabolites in various matrices. nih.govresearchgate.net

Metabolomics: The application of metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, holds significant promise for understanding the biological effects of pesticides and their metabolites. nih.govsci-hub.semdpi.comnih.gov This approach can provide a more holistic view of the metabolic perturbations caused by chemical exposure.

In Silico and In Vitro Models: The use of computational (in silico) and cell-based (in vitro) models is expected to increase. These models can help predict the metabolic fate of pesticides and screen for the potential toxicity of their metabolites, reducing the reliance on animal testing.

Integrated Risk Assessment: There is a growing emphasis on integrated risk assessment approaches that consider multiple exposure pathways and the combined effects of the parent compound and its various metabolites. This requires a deeper understanding of the toxicokinetics and toxicodynamics of each component.

Global Harmonization: Efforts to harmonize residue definitions and risk assessment methodologies across different regulatory jurisdictions will continue. This is crucial for international trade and for ensuring a consistent level of protection for public health and the environment.

As our understanding of the complex interactions between chemicals and biological systems deepens, regulatory frameworks will need to adapt to incorporate this new knowledge, leading to more refined and protective risk assessments for pesticides and their metabolites like this compound.

Identified Research Gaps and Future Perspectives in Carbofuranphenol 3 Keto Studies

Elucidation of Unidentified Degradation Products and Complete Pathways

A primary research gap lies in the complete characterization of the degradation pathways of carbofuran (B1668357). While major metabolites like 3-hydroxycarbofuran (B132532), 3-ketocarbofuran (B117061), and carbofuran-7-phenol have been identified, the degradation process is known to be complex, involving numerous biological and physicochemical factors that can lead to a variety of other, yet unidentified, byproducts. upm.edu.myscispace.comacs.org Studies have indicated the presence of several unknown metabolites in different environmental matrices. scispace.comacs.orgjmb.or.kr The transformation of carbofuran in soil, for instance, can result in minor known metabolites like carbofuran-phenol and 3-ketocarbofuran, but also a significant portion of bound residues and mineralization to carbon dioxide, suggesting intricate pathways that are not fully understood. envipath.org

Table 1: Identified Major Degradation Products of Carbofuran

Degradation ProductChemical NameCommon Occurrence
3-Hydroxycarbofuran2,3-dihydro-2,2-dimethyl-3-hydroxy-7-benzofuranyl N-methylcarbamatePlants, Soil, Water
3-Ketocarbofuran2,3-dihydro-2,2-dimethyl-3-oxo-7-benzofuranyl N-methylcarbamatePlants, Soil, Water
Carbofuran-7-phenol2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuranWater, Soil
3-Hydroxy-7-phenolcarbofuran2,3-dihydro-2,2-dimethyl-3,7-dihydroxybenzofuranSoil
3-Keto-7-phenolcarbofuran2,3-dihydro-2,2-dimethyl-7-hydroxy-3-oxobenzofuranSoil
N-hydroxymethyl carbofuranN-hydroxymethyl-2,3-dihydro-2,2-dimethyl-7-benzofuranyl N-methylcarbamatePlants

Comprehensive Long-Term Toxicological Profiling and Chronic Effects

A significant and concerning research gap is the lack of comprehensive data on the long-term toxicity and chronic effects of carbofuran's degradation products, including its keto- and phenol-derivatives. scispace.com While the acute toxicity of carbofuran is well-documented, and some of its metabolites like 3-ketocarbofuran and 3-hydroxycarbofuran are known to be as toxic as the parent compound upm.edu.mynih.gov, there is a scarcity of information regarding the consequences of prolonged, low-level exposure to these metabolites. scispace.com

The differential effects of acute versus chronic exposure to the parent compound, carbofuran, have been noted, highlighting the importance of long-term studies. nih.gov However, similar in-depth investigations for its degradation products are largely missing. Future toxicological studies must extend beyond acute effects to evaluate the potential for chronic toxicity, carcinogenicity, teratogenicity, and mutagenicity of individual and mixed metabolites. scispace.com Such research is essential for a realistic assessment of the risks posed to human health and ecosystems.

Development of Novel and Sustainable Remediation Technologies

The contamination of soil and water with carbofuran and its persistent metabolites necessitates the development of effective and sustainable remediation technologies. Current research has explored various methods, including adsorption on activated carbon and biochars researchgate.nettandfonline.com, microbial degradation researchgate.net, and advanced oxidation processes (AOPs) such as photocatalysis. researchgate.netecu.edu.au While promising, these technologies often have limitations and require further development to enhance their efficiency, cost-effectiveness, and environmental compatibility.

A key area for future research is the development of novel remediation strategies. This includes the engineering of highly efficient microbial strains or consortia for bioremediation researchgate.net, the design of advanced catalytic materials for AOPs ecu.edu.au, and the exploration of hybrid systems that combine different treatment processes. The focus should be on creating sustainable technologies that can be practically applied for the large-scale cleanup of contaminated sites, minimizing the generation of secondary pollutants. researchgate.netecu.edu.aumdpi.com

Table 2: Overview of Remediation Technologies for Carbofuran and its Metabolites

TechnologyPrincipleAdvantagesResearch Gaps/Future Directions
Adsorption Binding of contaminants to the surface of an adsorbent material (e.g., activated carbon, biochar). researchgate.nettandfonline.comHigh efficiency for a wide range of contaminants, relatively simple operation.Development of low-cost, high-capacity, and regenerable adsorbents; understanding the influence of water chemistry.
Bioremediation Use of microorganisms to break down contaminants into less harmful substances. researchgate.netEnvironmentally friendly, potentially low cost, can lead to complete mineralization.Isolation and engineering of highly efficient microbial strains, optimization of environmental conditions for microbial activity.
Advanced Oxidation Processes (AOPs) Generation of highly reactive species (e.g., hydroxyl radicals) to oxidize contaminants. researchgate.netecu.edu.auRapid degradation of a broad spectrum of organic pollutants, potential for complete mineralization.Development of more efficient and stable catalysts, reduction of energy consumption, investigation of byproduct formation.
Phytoremediation Use of plants to remove, contain, or degrade contaminants in soil and water. researchgate.netAesthetically pleasing, low cost, can be applied over large areas.Identification of suitable plant species, understanding of metabolic pathways in plants, long-term effectiveness.

Refinement of Analytical Methods for Challenging and Emerging Matrices

The accurate detection and quantification of Carbofuranphenol-3-keto and other metabolites in complex environmental and biological matrices remain a challenge. While analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS/MS) have been developed nih.govnih.govresearchgate.netresearchgate.netthermofisher.comepa.govresearchgate.net, their application to diverse and challenging matrices like soil, sediments, and biological tissues often requires extensive sample preparation and can be prone to matrix effects. nih.govresearchgate.net

Future research should focus on the refinement of existing analytical methods and the development of new, more robust techniques. This includes the exploration of advanced sample preparation methods to minimize matrix interference and improve analyte recovery. Furthermore, there is a need for the development of rapid, sensitive, and field-deployable analytical tools for real-time monitoring of these contaminants in the environment.

Predictive Modeling for Environmental Fate, Transport, and Exposure Assessment

Predictive modeling is a valuable tool for understanding the environmental behavior of pesticides and their metabolites and for assessing potential exposure risks. Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models have been developed for carbofuran to simulate its distribution and effects in organisms, providing a basis for risk assessment. nih.govpsu.edu However, there is a need to expand and refine these models to explicitly include the kinetics and dynamics of its major metabolites, such as 3-ketocarbofuran.

Future research should aim to develop and validate comprehensive environmental fate and transport models for this compound and other key degradation products. These models should integrate data on their physicochemical properties, degradation rates, and sorption behavior to predict their distribution in different environmental compartments. Such predictive tools are essential for conducting more accurate exposure assessments and for developing effective risk management strategies. researchgate.netpic.int

Q & A

Q. What analytical techniques are recommended for identifying Carbofuranphenol-3-keto in environmental samples?

this compound is best identified using HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) due to their sensitivity for detecting trace metabolites. NMR (Nuclear Magnetic Resonance) is critical for structural confirmation, particularly for distinguishing it from structurally similar compounds like Carbofuran-3-hydroxy. For reproducibility, ensure standards are stored at −20°C to prevent degradation .

Q. How should this compound standards be prepared and stored to ensure stability?

Prepare stock solutions in methanol at concentrations of 100 µg/mL to maintain solubility and prevent precipitation. Long-term storage requires −20°C conditions to avoid thermal degradation, with periodic validation via UV-Vis spectroscopy or HPLC to confirm integrity .

Q. What are the primary applications of this compound in environmental research?

It is used as a reference standard in pesticide residue analysis, particularly for studying the degradation of carbamate pesticides like carbofuran. Applications include monitoring soil and water contamination and assessing metabolic pathways in environmental matrices .

Advanced Research Questions

Q. How can conflicting data from HPLC and GC analyses of this compound be resolved?

Contradictions often arise from matrix interference or derivatization inefficiencies in GC. To resolve this:

  • Cross-validate results using LC-MS/MS for higher specificity.
  • Optimize derivatization protocols (e.g., trimethylsilylation) to enhance volatility for GC.
  • Perform spike-and-recovery experiments to assess matrix effects .

Q. What experimental designs are optimal for studying the environmental degradation kinetics of this compound?

Use microcosm studies under controlled conditions (pH, temperature, microbial activity) to simulate natural environments. Key steps:

  • Quantify degradation products (e.g., 3-hydroxy derivatives) via isotope dilution mass spectrometry .
  • Apply first-order kinetic models to estimate half-lives.
  • Include abiotic controls (e.g., autoclaved soil) to isolate microbial contributions .

Q. How can researchers address discrepancies in metabolite identification across studies?

Discrepancies often stem from analytical sensitivity or sampling timelines . Mitigation strategies:

  • Harmonize protocols using certified reference materials (e.g., PESTANAL® standards).
  • Publish raw spectral data (NMR, MS) in open-access repositories for cross-study validation.
  • Conduct meta-analyses to identify consensus degradation pathways .

Q. What methodologies are recommended for detecting this compound in complex biological matrices?

For tissues or biofluids:

  • Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction to minimize matrix interference.
  • Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for specificity.
  • Validate recovery rates using isotopically labeled internal standards (e.g., ¹³C₆-carbofuran) .

Methodological Notes

  • Cross-referencing standards : Always confirm CAS RN 16655-82-6 (this compound) and 17781-16-7 (Carbofuran) to avoid misidentification .
  • Ethical reporting : Disclose all analytical parameters (e.g., column type, detection wavelength) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.